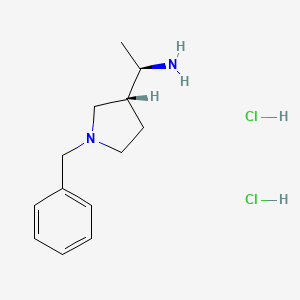
(R)-1-((R)-1-Benzylpyrrolidin-3-YL)ethanamine 2hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(®-1-Benzylpyrrolidin-3-YL)ethanamine 2hcl is a chiral amine compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group attached to a pyrrolidine ring, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(®-1-Benzylpyrrolidin-3-YL)ethanamine 2hcl typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone or imine precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of ®-1-(®-1-Benzylpyrrolidin-3-YL)ethanamine 2hcl may involve the use of large-scale reactors and continuous flow processes to enhance yield and efficiency. The use of enzymatic methods for chiral resolution is also explored to achieve high enantiomeric purity .
Análisis De Reacciones Químicas
Types of Reactions
®-1-(®-1-Benzylpyrrolidin-3-YL)ethanamine 2hcl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrolidine ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines .
Aplicaciones Científicas De Investigación
®-1-(®-1-Benzylpyrrolidin-3-YL)ethanamine 2hcl has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of fine chemicals and as a precursor for other bioactive compounds
Mecanismo De Acción
The mechanism of action of ®-1-(®-1-Benzylpyrrolidin-3-YL)ethanamine 2hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects .
Comparación Con Compuestos Similares
Similar Compounds
- (S)-1-((S)-1-Benzylpyrrolidin-3-YL)ethanamine
- ®-1-(®-1-Benzylpyrrolidin-3-YL)propanamine
- ®-1-(®-1-Benzylpyrrolidin-3-YL)butanamine
Uniqueness
®-1-(®-1-Benzylpyrrolidin-3-YL)ethanamine 2hcl is unique due to its specific chiral configuration and the presence of the benzyl group, which imparts distinct chemical and biological properties. Its stereochemistry plays a crucial role in its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C13H22Cl2N2 |
|---|---|
Peso molecular |
277.23 g/mol |
Nombre IUPAC |
(1R)-1-[(3R)-1-benzylpyrrolidin-3-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C13H20N2.2ClH/c1-11(14)13-7-8-15(10-13)9-12-5-3-2-4-6-12;;/h2-6,11,13H,7-10,14H2,1H3;2*1H/t11-,13-;;/m1../s1 |
Clave InChI |
ITNDAGFSBOVJQU-IZUPTLQPSA-N |
SMILES isomérico |
C[C@H]([C@@H]1CCN(C1)CC2=CC=CC=C2)N.Cl.Cl |
SMILES canónico |
CC(C1CCN(C1)CC2=CC=CC=C2)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


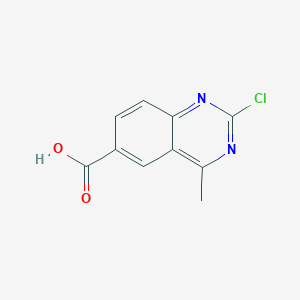




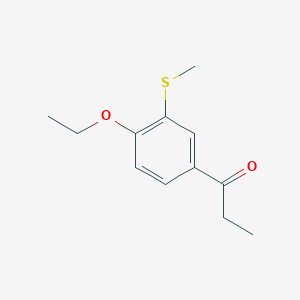
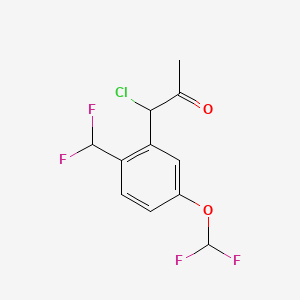
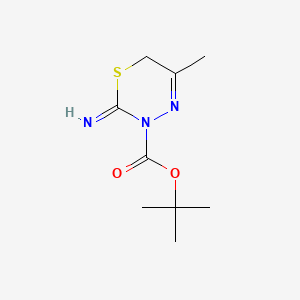



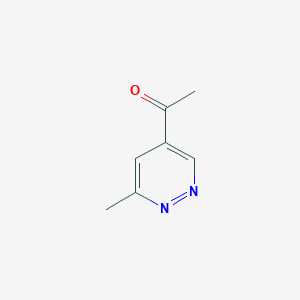

![3-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B14042590.png)
